molecular formula C13H14ClNO2 B14408236 3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one CAS No. 81836-50-2

3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one

Cat. No.: B14408236
CAS No.: 81836-50-2
M. Wt: 251.71 g/mol
InChI Key: VDXBLPBABHORKI-UHFFFAOYSA-N
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Description

3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one is an organic compound that features a morpholine ring, a phenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one typically involves the reaction of morpholine with a suitable chloro-substituted precursor. One common method is the reaction of morpholine with 3-chloro-1-phenylprop-2-en-1-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted morpholine derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and the nature of the biological target. The presence of the morpholine ring and the phenyl group allows it to form specific interactions with the active sites of enzymes or binding pockets of receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid: This compound features a trimethylsilyl group instead of a morpholine ring.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring and a fluorophenyl group.

Uniqueness

3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the chloro group, phenyl group, and morpholine ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

81836-50-2

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

3-chloro-3-morpholin-4-yl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H14ClNO2/c14-13(15-6-8-17-9-7-15)10-12(16)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

VDXBLPBABHORKI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=CC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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